molecular formula C20H16N2O3S B2893195 (Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941917-03-9

(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2893195
CAS RN: 941917-03-9
M. Wt: 364.42
InChI Key: LEUXLNIVRDPFPB-MRCUWXFGSA-N
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Description

Chemical Reactions Analysis

The compound contains several reactive sites, including the imine nitrogen, the ester carbonyl, and the alkyne. These could potentially undergo a variety of reactions, such as nucleophilic addition or substitution, or participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carboxylate ester and imine could influence its solubility in different solvents .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

This compound exhibits potential as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-heteroatom bonds. The presence of the benzothiazole moiety can enhance the catalytic efficiency in various organic transformations .

Photocatalysis

The compound’s structure suggests it may act as a photosensitizer in photocatalytic processes. This application is essential in environmental remediation and the development of green chemistry protocols, where light can induce chemical reactions without harsh conditions or toxic reagents .

properties

IUPAC Name

methyl 2-(2-phenylacetyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-3-11-22-16-10-9-15(19(24)25-2)13-17(16)26-20(22)21-18(23)12-14-7-5-4-6-8-14/h1,4-10,13H,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUXLNIVRDPFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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